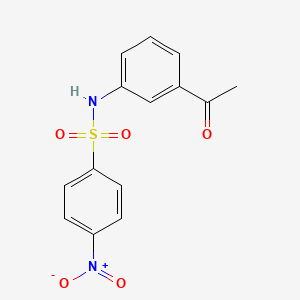

![molecular formula C14H9BrCl2O2 B2784102 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde CAS No. 443125-98-2](/img/structure/B2784102.png)

5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde” is a biochemical used for proteomics research . It has a molecular formula of C14H9BrCl2O2 and a molecular weight of 360.04 .

Molecular Structure Analysis

The InChI code for “5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde” is 1S/C14H9BrCl2O2/c15-11-2-4-14 (10 (5-11)7-18)19-8-9-1-3-12 (16)6-13 (9)17/h1-7H,8H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and aldehyde functional groups.Applications De Recherche Scientifique

Proteomics Research

5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde: is utilized in proteomics research as a biochemical tool . Its molecular structure allows for the modification of proteins, which can be crucial for understanding protein interactions and functions. This compound’s reactivity with amino groups in proteins can help in labeling or immobilizing proteins for analytical purposes.

Organic Synthesis

In organic chemistry, this compound serves as a precursor for synthesizing various organic molecules . Its bromine and aldehyde functional groups make it a versatile starting material for constructing complex molecules through reactions like nucleophilic substitution or condensation.

Antimicrobial Agent Development

Research has explored the use of 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde in developing new antimicrobial agents . Its structural components are valuable in creating compounds that can inhibit the growth of bacteria and other pathogens, which is vital in the fight against antibiotic resistance.

Medicinal Chemistry

In medicinal chemistry, this compound is used for synthesizing new drugs and exploring drug interactions . It can be a key intermediate in the development of pharmaceuticals that target specific receptors or enzymes within the body.

Biochemistry Research

5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde: plays a role in biochemistry research, particularly in the study of biochemical pathways . It can be used to modify biochemical compounds, thereby helping to elucidate the mechanisms of metabolic pathways and enzyme functions.

Pharmacology

In pharmacology, this compound is instrumental in drug discovery and development processes . It can be used to synthesize compounds with potential therapeutic effects, which are then tested for pharmacological activity.

Industrial Applications

While primarily used in research, 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde may also have industrial applications. It could be involved in the synthesis of materials or chemicals that require specific brominated or chlorinated aromatic compounds .

Environmental Science

Lastly, in environmental science, this compound could be used in studies related to environmental pollutants. Its degradation products and interaction with other environmental chemicals can be of interest for understanding the fate of similar organic compounds in nature .

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-2-[(3,4-dichlorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrCl2O2/c15-11-2-4-14(10(6-11)7-18)19-8-9-1-3-12(16)13(17)5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVKPFOSNRCOIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)C=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrCl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2784019.png)

![(3R)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2784022.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2784026.png)

![BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B2784027.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2784031.png)

![ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2784034.png)

![6-(3-Fluorophenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2784035.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2784036.png)

![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2784037.png)

![N-[(3-chlorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2784038.png)

![3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2784042.png)